molecular formula C18H22N4OS B5615037 1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone

1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone

Cat. No. B5615037
M. Wt: 342.5 g/mol
InChI Key: NKERTIBVESTPFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone" typically involves the reaction of enaminones with various reagents. For example, enaminones can be synthesized by refluxing certain ketones with dimethylformamide dimethylacetal (DMF–DMA) without solvent, followed by reactions with urea and different substituted benzaldehydes in the presence of glacial acetic acid to produce dihydropyrimidinone derivatives containing piperazine/morpholine moieties in good yields (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). This method demonstrates a simple and efficient approach to synthesizing complex pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using techniques such as X-ray crystallography, which confirms the three-dimensional structure of molecules. For instance, the structure of enaminone derivatives containing morpholine moieties has been established, providing insights into the spatial arrangement of atoms within these molecules (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to "1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone" includes their ability to undergo various reactions, such as the formation of dihydropyrimidinone derivatives through reactions with urea and benzaldehydes. These reactions are crucial for modifying the chemical structure and potentially altering the properties of the compound for specific applications (Bhat et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can significantly influence their applicability in various research fields. While specific data on "1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone" is not detailed in the available literature, similar compounds have been studied to understand their physical characteristics, which are essential for their handling and application in experimental setups.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interactions with other molecules, define the utility of compounds in chemical reactions and potential applications. For example, the reactivity of enaminone derivatives towards urea and benzaldehydes to produce dihydropyrimidinones indicates a pathway for creating a variety of derivatives with potentially unique chemical properties (Bhat et al., 2018).

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for some other purpose, future research could involve optimizing its synthesis or studying its properties in more detail .

properties

IUPAC Name

1-[4-(4-methylpiperazin-1-yl)-6-methylsulfanyl-2-phenylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(23)15-17(22-11-9-21(2)10-12-22)19-16(20-18(15)24-3)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKERTIBVESTPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5948728

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